molecular formula C5H11NO4S B074414 DL-Methionine sulfone CAS No. 1118-85-0

DL-Methionine sulfone

Cat. No.: B074414
CAS No.: 1118-85-0
M. Wt: 181.21 g/mol
InChI Key: UCUNFLYVYCGDHP-UHFFFAOYSA-N
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Description

DL-Methionine sulfone, also known as DL-2-Amino-4-(methylsulfonyl)butanoic acid, is a derivative of the amino acid methionine. It is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms. This compound is often used in biochemical research and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Methionine sulfone can be synthesized through the oxidation of DL-methionine. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out under controlled conditions to ensure the complete conversion of methionine to its sulfone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: DL-Methionine sulfone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-Methionine sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and peptide synthesis.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for oxidative stress.

    Industry: Utilized in the production of specialty chemicals and as an additive in animal feed to enhance growth and health.

Mechanism of Action

The mechanism of action of DL-Methionine sulfone involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the redox status of cells. This can affect signal transduction pathways and enzyme activities. The compound may also act as a methyl donor in biochemical reactions, contributing to the synthesis of important biomolecules.

Comparison with Similar Compounds

DL-Methionine sulfone can be compared with other similar compounds such as:

    DL-Methionine sulfoxide: Contains a sulfoxide group instead of a sulfone group.

    L-Methionine sulfone: The L-isomer of methionine sulfone.

    DL-Methionine: The parent compound without the sulfone group.

Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.

Properties

IUPAC Name

2-amino-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNFLYVYCGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875588
Record name Methionine sulfone
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-10-0
Record name (±)-Methionine sulfone
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Record name Methionine sulfone
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Record name DL-Methionine sulfone
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Record name Methionine, S,S-dioxide
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Record name Methionine sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-methionine S-dioxide
Source European Chemicals Agency (ECHA)
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Record name METHIONINE SULFONE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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